molecular formula C10H6FN3 B2909109 (((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 910418-34-7

(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2909109
CAS No.: 910418-34-7
M. Wt: 187.177
InChI Key: XKTKTMVINGNMAB-UHFFFAOYSA-N
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Description

(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile is a chemical building block of interest in medicinal chemistry and drug discovery research. Compounds featuring (arylamino)methylene and dicarbonitrile motifs are frequently employed in the synthesis of heterocyclic scaffolds with potential biological activity . The 2-fluorophenyl substituent is a common pharmacophore in drug design, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . This reagent serves as a versatile precursor for the development of novel molecules. Researchers utilize such structures to create diverse compound libraries for high-throughput screening against various therapeutic targets . Related structures have been investigated for their potential as kinase inhibitors, which are a significant class of targets in oncology and neurodegenerative diseases , as well as for other applications such as T-cell activation . The dicarbonitrile group, in particular, offers multiple points for chemical modification and can contribute to the formation of complex molecular architectures. The product is provided for research purposes to aid in the discovery and optimization of new biologically active compounds. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-[(2-fluoroanilino)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3/c11-9-3-1-2-4-10(9)14-7-8(5-12)6-13/h1-4,7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTKTMVINGNMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=C(C#N)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of 2-fluoroaniline with malononitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol . The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process while ensuring proper safety and environmental controls.

Chemical Reactions Analysis

(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. These interactions can lead to changes in cellular functions, such as inhibition of enzyme activity or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key analogs based on substituents, molecular weights, and applications:

Compound Name (CAS Number) Substituent Position/Type Molecular Weight (g/mol) Key Applications/Safety Notes
(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile (Not found in evidence) 2-Fluorophenylamino ~220 (estimated) Research use (inferred); potential toxicity requires lab-specific safety protocols .
((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile (2972-71-6) 3-Fluorophenyl - Used in organic synthesis; requires respiratory protection and chemical-resistant gloves .
(((4-Dimethylaminophenyl)amino)methylene)methane-1,1-dicarbonitrile (91559-93-2) 4-Dimethylaminophenylamino 212.25 Research and development; regulated under TSCA for non-manufacturing use .
(((4-Hydroxy-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile (21493-27-6) Anthraquinone-hydroxy 315.28 Biochemical assays (e.g., ELISA kits); handled as a potentially harmful R&D chemical .
((4-Methoxyphenyl)methylene)methane-1,1-dicarbonitrile (CymitQuimica Ref: 10-F340769) 4-Methoxyphenyl ~207 (estimated) High-purity synthesis intermediate; commercial availability in bulk quantities .

Structural and Functional Differences

  • Biological Activity: Anthraquinone-based derivatives (e.g., 21493-27-6) exhibit higher molecular weights and extended π-conjugation, making them suitable for optical or biochemical applications, unlike simpler phenyl analogs .
  • Safety Profiles: Fluorinated derivatives (e.g., 3-fluoro analog) share stringent safety requirements, including respiratory protection, due to uncharacterized toxicity , while dimethylamino-substituted compounds are explicitly regulated under TSCA .

Biological Activity

(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound's molecular formula is C10H8FN2C_{10}H_{8}FN_{2}, featuring a fluorophenyl group attached to a methylene bridge with two cyano groups at the terminal positions. The synthesis typically involves the reaction of 2-fluoroaniline with malononitrile in the presence of a base such as sodium ethoxide and a solvent like ethanol. This method allows for the formation of the desired product under controlled conditions.

The exact mechanism of action for this compound remains partially understood. However, it is believed to interact with specific molecular targets within cells, potentially leading to inhibition of enzyme activity and disruption of cellular signaling pathways. Such interactions may induce apoptosis in cancer cells or exert antimicrobial effects .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further investigation against various pathogens .
  • Anticancer Properties : In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against human leukemia and breast cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AnticancerMCF-7 (breast cancer)0.65
AnticancerU-937 (leukemia)0.19
AntimicrobialVarious pathogensNot specified

Detailed Case Study: Anticancer Activity

In a study focusing on the anticancer properties of related compounds, it was found that those with similar structural features exhibited IC50 values ranging from 0.19 µM to 0.65 µM against different cancer cell lines. These values indicate potent cytotoxic activity, suggesting that this compound may also possess significant anticancer potential .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other halogenated phenyl derivatives:

Compound NameMolecular FormulaKey Characteristics
(((2-Chlorophenyl)amino)methylene)methane-1,1-dicarbonitrileC₁₀H₈ClN₂Similar structure; different halogen affects reactivity
(((3-Bromophenyl)amino)methylene)methane-1,1-dicarbonitrileC₁₀H₈BrN₂Bromine substitution may enhance biological activity

These comparisons highlight how variations in halogen atoms can influence the biological activity and reactivity profiles of these compounds.

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